Reduced Basicity (pKa 8.19 ± 0.10) Compared to Non‑Fluorinated 3-Methoxybenzylamine (pKa ≈ 9.6)
The predicted pKa of 2,6-difluoro-3-methoxybenzylamine is 8.19 ± 0.10 , whereas the pKa of 3‑methoxybenzylamine (CAS 5071‑96‑5) is approximately 9.6 [1]. The electron‑withdrawing 2,6‑difluoro substitution lowers the amine basicity by ~1.4 log units, which can enhance membrane permeability in physiological environments and reduce off‑target interactions with acidic phospholipids [2]. This shift is critical when designing CNS‑penetrant or orally bioavailable compounds, as the unfluorinated analog would exhibit a substantially different protonation state at physiological pH.
| Evidence Dimension | pKa (amine basicity) |
|---|---|
| Target Compound Data | 8.19 ± 0.10 (predicted) |
| Comparator Or Baseline | 3‑Methoxybenzylamine, pKa ≈ 9.6 |
| Quantified Difference | ΔpKa ≈ –1.4 |
| Conditions | Predicted values from chemical database; experimental verification pending |
Why This Matters
A 1.4‑unit lower pKa directly affects the compound's ionization state at pH 7.4, altering passive membrane diffusion and target‑binding kinetics, which can be decisive for lead optimization campaigns.
- [1] PubChem. 3‑Methoxybenzylamine (CID 15919). https://pubchem.ncbi.nlm.nih.gov/compound/15919. View Source
- [2] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. View Source
